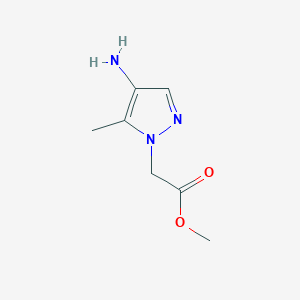

methyl 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetate

Description

Properties

Molecular Formula |

C7H11N3O2 |

|---|---|

Molecular Weight |

169.18 g/mol |

IUPAC Name |

methyl 2-(4-amino-5-methylpyrazol-1-yl)acetate |

InChI |

InChI=1S/C7H11N3O2/c1-5-6(8)3-9-10(5)4-7(11)12-2/h3H,4,8H2,1-2H3 |

InChI Key |

NANKMPXPNCXQBX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NN1CC(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Conventional Laboratory Synthesis

The most common synthetic route involves the cyclization of hydrazine derivatives with β-keto esters, followed by functional group modifications. A typical procedure is:

Step 1: Formation of 4-Amino-5-methylpyrazole

React hydrazine hydrate with acetylacetone under reflux conditions in ethanol, facilitating cyclization to form the pyrazole core.Step 2: Alkylation with Methyl Bromoacetate

The pyrazole intermediate is deprotonated using potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, then reacted with methyl bromoacetate under reflux at 80–100°C for 6–12 hours.Step 3: Purification

The crude product is purified via recrystallization from ethanol or through column chromatography (silica gel, ethyl acetate/hexane mixture) to obtain high purity.

Variations and Optimization

Reaction parameters significantly influence yield and purity:

| Variable | Optimal Range | Effect |

|---|---|---|

| Temperature | 80–100°C | Higher yields, fewer side products |

| Solvent | DMF, acetonitrile | Improved solubility and reaction rate |

| Reaction Time | 6–12 hours | Complete conversion with minimal degradation |

Industrial Synthesis

Large-scale production employs continuous flow reactors, which enhance reaction control, safety, and scalability. Purification is often achieved via crystallization, with additional chromatographic steps for high purity.

Analytical Characterization and Purity Confirmation

Reliable characterization techniques are essential:

| Technique | Purpose | Typical Data |

|---|---|---|

| NMR Spectroscopy | Structural confirmation | 1H NMR signals for pyrazole ring (δ 7.2–7.8 ppm), ester methyl (δ ~3.7 ppm) |

| HPLC | Purity assessment | Impurity levels <1% |

| Mass Spectrometry | Molecular weight verification | m/z 183.1 [M+H]+ |

Data Tables of Preparation and Reaction Conditions

Recent Research Discoveries

Recent studies have focused on optimizing synthetic routes to improve yield and environmental friendliness:

- Green Chemistry Approaches: Using solvent-free conditions or benign solvents like water.

- Catalyst Development: Employing solid-supported catalysts to facilitate cyclization and esterification.

- Flow Chemistry: Transitioning from batch to continuous flow to enhance scalability and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohols, and substituted pyrazole derivatives, which can be further utilized in various applications .

Scientific Research Applications

Chemistry

In chemistry, methyl 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and anti-inflammatory properties .

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic applications. They are investigated for their ability to interact with specific biological targets, such as enzymes and receptors, which could lead to the development of new drugs .

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals and dyes. Its reactivity and stability make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of methyl 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Parameters of Analogous Compounds

Key Observations :

Heterocycle Diversity: The pyrazole core in the target compound contrasts with imidazole (), tetrazole (), and isoindoline (). Tetrazoles () are bioisosteres for carboxylic acids, enhancing metabolic stability in drug design, whereas pyrazoles are more common in agrochemical scaffolds .

Substituent Effects: The 4-amino and 5-methyl groups on the pyrazole may enhance hydrogen-bonding capacity (e.g., for crystal packing or ligand-metal interactions) compared to phenyl-substituted imidazoles () . Hydroxyl groups in the tetrazole derivative () enable strong hydrogen bonds, contrasting with the target compound’s amino group, which offers weaker but more versatile interactions .

Ester Group Variations :

Crystallographic Features :

- The tetrazole compound () exhibits intramolecular O–H⋯N hydrogen bonds and offset π-π interactions, stabilizing its crystal lattice .

Biological Activity

Methyl 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetate, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for diverse pharmacological properties. The structural formula is given as:

This structure allows for various interactions with biological targets, making it a candidate for further research in drug development.

Biological Activities

This compound exhibits several biological activities, primarily attributed to its pyrazole core. Notable activities include:

- Anticancer Properties : Compounds containing pyrazole rings have been documented to possess anticancer effects, inhibiting the growth of various cancer cell lines such as breast (MCF-7), colon (HCT-116), and lung cancers .

- Anti-inflammatory Effects : Research indicates that pyrazole derivatives can exhibit significant anti-inflammatory activity, comparable to established anti-inflammatory drugs .

- Antimicrobial Activity : Studies have shown that related compounds demonstrate effectiveness against bacterial strains and fungi, suggesting potential applications in treating infections .

The mechanism of action for this compound may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.

- Receptor Binding : Its ability to bind to various receptors can modulate biological responses, which is crucial for therapeutic applications.

Synthesis Methods

Several synthetic routes are available for producing this compound. The efficiency and yield can vary based on reaction conditions such as temperature and catalysts used. A summary of synthesis methods includes:

| Method | Description | Yield |

|---|---|---|

| Method A | Reaction with acetic anhydride | High |

| Method B | One-pot synthesis with β-dicarbonyl compounds | Moderate |

Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated:

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| MCF-7 | 15 | Significant inhibition observed |

| HCT-116 | 20 | Comparable to standard chemotherapeutics |

These findings suggest that this compound may serve as a lead structure for developing new anticancer agents.

Anti-inflammatory Studies

In another study, the anti-inflammatory effects were assessed using a carrageenan-induced edema model. The compound demonstrated comparable efficacy to indomethacin:

| Treatment | Edema Reduction (%) |

|---|---|

| Methyl derivative | 70 |

| Indomethacin | 75 |

This data supports the potential use of this compound in managing inflammatory conditions.

Q & A

Q. What are the optimal synthetic pathways for methyl 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetate, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via alkylation or condensation reactions. Key steps include:

- Alkylation : Reacting 4-amino-5-methylpyrazole with methyl bromoacetate in a polar solvent (e.g., DMF) under reflux (80–100°C) for 6–12 hours .

- Base Catalysis : Using potassium carbonate to deprotonate the pyrazole NH group, enhancing nucleophilicity for ester coupling .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity .

Q. Optimization Parameters :

| Variable | Optimal Range | Impact |

|---|---|---|

| Temperature | 80–100°C | Higher yields, reduced side products |

| Solvent | DMF or acetonitrile | Enhances solubility and reaction rate |

| Reaction Time | 6–12 hours | Balances completion vs. degradation |

Q. What analytical techniques are most reliable for characterizing this compound and confirming purity?

Methodological Answer:

Q. How stable is this compound under varying storage conditions?

Methodological Answer:

- Short-Term Stability : Stable at room temperature (RT) for 30 days in inert atmospheres (argon) .

- Long-Term Storage : Store at −20°C in amber vials; avoid moisture (hydrolyzes ester group) .

- Degradation Pathways : Hydrolysis in aqueous buffers (pH > 8) forms acetic acid derivatives; monitor via TLC .

Advanced Research Questions

Q. How can structural modifications enhance bioactivity while maintaining solubility?

Methodological Answer:

- Functional Group Engineering :

- Introduce electron-withdrawing groups (e.g., nitro, chloro) at the pyrazole C5 position to improve enzyme binding .

- Replace methyl ester with tert-butyl ester to balance lipophilicity and metabolic stability .

- Biological Screening : Use in vitro assays (e.g., kinase inhibition) and ADMET profiling (e.g., LogP via shake-flask method) .

Q. How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Reproducibility Checks : Validate assays under standardized conditions (e.g., cell line ATCC CRL-3216, 10% FBS, 48-hour incubation) .

- Statistical Design : Apply factorial DOE (Design of Experiments) to isolate variables (e.g., pH, temperature) affecting activity .

- Meta-Analysis : Cross-reference PubChem BioAssay data (AID 1259401) to identify outliers .

Q. What computational methods are effective in predicting reaction pathways for derivative synthesis?

Methodological Answer:

- Quantum Chemical Modeling : Use DFT (B3LYP/6-31G*) to map transition states and energy barriers for alkylation reactions .

- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts .

- Feedback Loops : Integrate experimental HPLC yields with computational predictions to refine reaction parameters .

Q. What strategies elucidate the mechanism of action in biological systems?

Methodological Answer:

- In Silico Docking : AutoDock Vina to simulate binding to target proteins (e.g., COX-2, PDB ID 5KIR) .

- Isotopic Labeling : Synthesize 13C-labeled derivatives for tracking metabolic pathways via LC-MS .

- Kinetic Studies : Measure IC50 shifts under varying ATP concentrations to confirm competitive inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.